
Telenzepine dihydrochloride
Übersicht
Beschreibung
Telenzepine dihydrochloride (C₁₉H₂₂N₄O₂S·2HCl, CAS 147416-96-4) is a potent and selective muscarinic M₁ receptor antagonist with a molecular weight of 443.39 . It is structurally related to pirenzepine, a classic M₁ antagonist, but exhibits enhanced selectivity and potency, with a reported Ki of 0.94 nM for M₁ receptors . Clinically, this compound has demonstrated anti-ulcer effects by inhibiting gastric acid secretion, and it has reached Phase 2 clinical trials for related applications .
The compound is stable in powder form for up to 3 years at -20°C, though its solubility in solvents like DMSO requires careful preparation to avoid degradation . In experimental settings, this compound is used at concentrations ranging from 1–5 µM to modulate M₁ receptor activity in neuronal and peripheral tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of telenzepine dihydrochloride involves multiple steps, starting with the formation of the thienobenzodiazepine core. The key steps include:
Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction.
Benzodiazepine Formation: The thieno ring is then fused with a benzodiazepine structure.
Acetylation: The resulting compound undergoes acetylation with 4-methylpiperazine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine structure.
Substitution: The compound can undergo substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Telenzepine dihydrochloride has a wide range of applications across various fields:
Chemistry
- Model Compound : Used to study muscarinic receptor interactions and antimuscarinic activity.
- Reference Standard : Serves as a benchmark in pharmacological studies for comparing other compounds.
Biology
- Neurotransmission Research : Investigated for its role in neurotransmission pathways, particularly concerning cholinergic signaling.
- Receptor Signaling : Provides insights into the specific functions of M1 receptors in different tissues.
Medicine
- Gastrointestinal Disorders : Explored for therapeutic effects on conditions like peptic ulcers due to its potent gastric acid secretion inhibition.
- Neurological Applications : Recent studies suggest potential benefits in alleviating motor deficits associated with Parkinson's disease by modulating cholinergic activity.
Industry
- Drug Development : Utilized in the development of new antimuscarinic drugs, leveraging its selectivity for M1 receptors.
Comparative Analysis with Other Antagonists
Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:
Compound | K_i (nM) | Selectivity |
---|---|---|
Telenzepine | 0.94 | High for M1 |
Pirenzepine | ~25 | Moderate for M1 |
Atropine | Variable | Non-selective |
Scopolamine | Variable | Non-selective |
This table illustrates Telenzepine's superior selectivity compared to other compounds, making it particularly useful in clinical applications .
Inhibition of Gastric Acid Secretion
Telenzepine has been shown to effectively inhibit gastric acid secretion in clinical trials. A double-blind placebo-controlled study demonstrated dose-dependent inhibition:
Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |
---|---|---|
Placebo | 58 ± 6 | - |
2 | 31 ± 5 | 48 |
3 | 23 ± 5 | 61 |
5 | 21 ± 4 | 64 |
Pirenzepine | 37 ± 8 | 37 |
The results indicate that Telenzepine provides a more potent inhibition of gastric acid secretion compared to Pirenzepine .
Study on Motor Deficits in Parkinson's Disease
In an experimental model using mice with induced lesions, Telenzepine administration led to significant improvements in motor function. The antagonistic effects on M1 receptors were crucial for these outcomes, suggesting potential therapeutic applications for Parkinson's disease.
Gastric Acid Secretion Study
A clinical trial involving healthy male subjects found that Telenzepine significantly inhibited gastric acid secretion compared to placebo and Pirenzepine, supporting its use as a targeted treatment for peptic ulcers .
Wirkmechanismus
Telenzepine dihydrochloride exerts its effects by selectively binding to the muscarinic M1 receptors. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for stimulating gastric acid secretion. By blocking these receptors, this compound effectively reduces gastric acid production, providing relief from peptic ulcers . The molecular targets include the muscarinic M1 receptors located in the gastric glands and salivary glands .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Telenzepine dihydrochloride belongs to the thienobenzodiazepine class, sharing a diazepine core with pirenzepine. However, telenzepine’s thiophene ring substitution enhances its M₁ selectivity compared to pirenzepine’s benzodiazepine backbone . Both compounds are prone to structural rearrangement under harsh acidic conditions (e.g., HCl at elevated temperatures), but telenzepine’s synthesis requires milder conditions to avoid byproduct formation .
Receptor Selectivity and Potency
The table below compares this compound with key muscarinic antagonists:
Key Findings:
- Selectivity: Telenzepine exhibits >100-fold selectivity for M₁ over M₂/M₃ receptors, whereas pirenzepine shows moderate cross-reactivity with M₃ receptors .
- Potency: Telenzepine’s Ki of 0.94 nM for M₁ is superior to pirenzepine’s 6.3 nM, making it a preferred tool for neuroscience studies requiring high specificity .
- Synthetic Stability: Unlike pirenzepine, telenzepine’s synthesis avoids extreme conditions, reducing the risk of structural rearrangement .
Pharmacological and Clinical Comparisons
- Anti-Ulcer Effects: Both telenzepine and pirenzepine inhibit gastric acid secretion, but telenzepine’s higher M₁ affinity may translate to lower therapeutic doses .
- Neuropharmacology: Telenzepine is used in vivo at 1–5 µM to study M₁-mediated signaling in the somatosensory cortex, while dicyclomine (5 nM) achieves similar effects at lower concentrations due to its dual M₁/M₃ antagonism .
- Clinical Development: Telenzepine’s Phase 2 status contrasts with zamifenacin (M₃-selective) and AF-DX 116 (M₂-selective), which remain in preclinical stages .
Stability and Handling
- Telenzepine vs. Pirenzepine: Both compounds degrade under improper storage, but telenzepine’s solvent formulations (e.g., DMSO) are stable for only 1 month at -20°C, necessitating fresh preparation for in vivo studies .
- Analytical Challenges: HPLC-based quality control is insufficient for detecting structural rearrangements in pirenzepine and telenzepine batches, emphasizing the need for NMR or X-ray validation .
Biologische Aktivität
Telenzepine dihydrochloride is a selective muscarinic M1 receptor antagonist, primarily recognized for its ability to inhibit gastric acid secretion. This article delves into the compound's biological activity, its pharmacological implications, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₉H₂₂N₄O₂S·2HCl
- Molecular Weight : Approximately 443.39 g/mol
- Inhibition Constant (K_i) : 0.94 nM for M1 receptors .
Telenzepine selectively targets the M1 muscarinic receptors, blocking acetylcholine's action, which leads to a significant reduction in gastric acid secretion. Its selectivity for the M1 subtype over other muscarinic receptors (M2-M5) allows for therapeutic applications with potentially fewer side effects compared to non-selective antagonists .
Inhibition of Gastric Acid Secretion
Telenzepine has demonstrated a potent ability to inhibit gastric acid secretion in various studies. A double-blind placebo-controlled study showed that telenzepine significantly reduced peptone-stimulated gastric acid secretion in healthy subjects. The results indicated a dose-dependent response:
Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |
---|---|---|
Placebo | 58 ± 6 | - |
2 | 31 ± 5 | 48 |
3 | 23 ± 5 | 61 |
5 | 21 ± 4 | 64 |
Pirenzepine | 37 ± 8 | 37 |
This table highlights telenzepine's superior efficacy compared to pirenzepine, establishing it as a more potent inhibitor of gastric acid secretion .
Neurological Implications
Recent studies have explored telenzepine's effects on neurological conditions, particularly its role in alleviating motor deficits in Parkinson's disease models. Telenzepine was shown to block postsynaptic M1 receptors in striatal cholinergic interneurons, leading to improved motor function in mice with induced lesions .
Case Studies
Study on Motor Deficits in Parkinson's Disease :
In an experimental model using mice with 6-OHDA lesions, telenzepine administration resulted in significant improvements in akinesia and bradykinesia. The antagonistic effects on M1 receptors were crucial for these outcomes, demonstrating the compound's potential as a therapeutic agent for Parkinson's disease .
Gastric Acid Secretion Study :
A clinical trial involving ten male subjects found that telenzepine significantly inhibited gastric acid secretion compared to placebo and pirenzepine. The findings support its use as a targeted treatment for conditions like peptic ulcers where acid reduction is beneficial .
Comparative Analysis with Other Antagonists
Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:
Compound | K_i (nM) | Selectivity |
---|---|---|
Telenzepine | 0.94 | High for M1 |
Pirenzepine | ~25 | Moderate for M1 |
Tropicamide | Variable | Varies by subtype |
This comparison underscores telenzepine's unique position as a highly selective M1 antagonist, making it particularly useful in pharmacological research and clinical applications .
Analyse Chemischer Reaktionen
Oxidation Reactions
Telenzepine dihydrochloride undergoes oxidation at the sulfur atom within its thieno ring structure. Studies using hydrogen peroxide under controlled conditions demonstrate the formation of sulfoxides and sulfones as primary oxidation products . The reaction kinetics depend on solvent polarity, with methanol favoring sulfoxide formation (60% yield at 25°C) and aqueous acidic conditions promoting sulfone derivatives .
Reduction Reactions
Reductive modifications target the carbonyl groups in the benzodiazepine moiety:
-
Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a secondary amine, yielding a deoxygenated analog .
-
Sodium borohydride (NaBH₄) selectively reduces ketone groups without affecting the thieno ring, producing alcohol intermediates .
Substitution Reactions
The piperazine ring undergoes nucleophilic substitution, enabling structural diversification:
Reagent | Product | Conditions |
---|---|---|
Sodium azide (NaN₃) | Azide-substituted piperazine derivative | DMF, 80°C, 12h |
Methyl iodide (CH₃I) | N-methylpiperazine analog | THF, 0°C, 2h |
Racemization Kinetics
This compound exhibits atropisomerism due to restricted rotation around the C–N axis. Racemization studies in methanolic HCl reveal:
Parameter | Free Base (DMSO) | Hydrochloride (MeOH) |
---|---|---|
ΔG‡ (kcal/mol) | 28.90 | 28.57 |
ΔH‡ (kcal/mol) | 26.62 | 29.63 |
ΔS‡ (cal/mol·K) | -7.64 | 3.55 |
Data indicate a lower rotational energy barrier for the hydrochloride form, enhancing stability in acidic solutions .
Stability Under Hydrolytic Conditions
In aqueous solutions (pH 1–7), the compound shows pH-dependent stability:
Q & A
Q. What experimental approaches validate Telenzepine dihydrochloride’s selectivity for M1 muscarinic receptors?
To confirm M1 selectivity, researchers should:
- Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-pirenzepine) on tissues or cell lines expressing different muscarinic receptor subtypes (M1–M5). Selectivity is quantified via IC₅₀ values, with Telenzepine showing ~10-fold higher potency for M1 over M2/M3 receptors .
- Conduct functional antagonist assays (e.g., inhibition of carbachol-induced IP₃ accumulation in M1-expressing cells). Telenzepine’s IC₅₀ of 0.94 nM for M1 receptors distinguishes it from less potent analogs like pirenzepine .
- Compare dose-response curves in isolated organ preparations (e.g., guinea-pig ileum for M1-mediated ACh release vs. bladder smooth muscle for M3) .
Q. How should researchers design experiments to assess Telenzepine’s impact on gastric acid secretion?
- Use in vivo rodent models (e.g., pylorus-ligated rats) to measure gastric acid output after oral/intravenous administration. Include control groups receiving proton-pump inhibitors (e.g., omeprazole) to isolate M1-specific effects .
- Employ pH-metry or titration methods to quantify acid secretion. Telenzepine’s efficacy is dose-dependent, with ED₅₀ values 3–10 times lower than pirenzepine in reducing acid output .
- Validate results with histopathological analysis of gastric mucosa to rule out non-specific tissue damage .
Q. How does the dihydrochloride salt form influence Telenzepine’s pharmacological properties?
The dihydrochloride salt enhances:
- Solubility : >10 mg/mL in aqueous solutions, critical for in vivo administration and in vitro assays .
- Stability : Reduced hygroscopicity compared to freebase forms, ensuring consistent potency during storage .
- Bioavailability : Improved absorption in oral studies, though limited efficacy in COPD trials suggests potential formulation challenges .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of Telenzepine?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via HPLC-MS to assess bioavailability. The lack of bronchodilation in COPD patients (3 mg oral dose) may reflect poor lung penetration .
- Route of administration : Compare oral vs. intraperitoneal delivery in animal models. Suboptimal absorption may necessitate alternative formulations (e.g., inhaled) .
- Receptor density analysis : Use qPCR or immunohistochemistry to evaluate M1 expression in target tissues (e.g., bladder vs. bronchial epithelium) .
Q. What structural biology methods elucidate Telenzepine’s interaction with M1 receptors?
- X-ray crystallography : Resolve binding poses in M1 receptor co-crystals. Telenzepine’s tricyclic core forms hydrogen bonds with Asp105 and hydrophobic interactions with Tyr106 .
- Molecular dynamics simulations : Predict conformational changes in the receptor’s orthosteric pocket upon Telenzepine binding .
- Mutagenesis studies : Validate key residues (e.g., Trp378) via site-directed mutagenesis to confirm binding specificity .
Q. What statistical methods are critical for analyzing Telenzepine’s pharmacological data?
- One-way ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare dose-dependent effects across treatment groups .
- Mann-Whitney U tests for non-parametric data (e.g., ordinal symptom scores in clinical trials) .
- Power analysis to determine sample sizes, ensuring studies detect ≥50% differences in outcomes (e.g., FEV₁ in COPD trials) .
Q. How can researchers synthesize conflicting findings in Telenzepine literature?
- Apply systematic review protocols per EPA guidelines: Exclude non-peer-reviewed studies, prioritize in vivo/in vitro concordance, and assess bias in industry-funded trials .
- Use meta-regression to explore variables (e.g., dosage, species differences). For example, Telenzepine’s bronchodilation failure in humans may reflect species-specific M1 splice variants .
Q. What parameters are essential for optimizing Telenzepine’s in vivo dosing protocols?
- Dose titration : Start with 1–5 mg/kg in rodents, adjusting based on pharmacokinetic data (t₁/₂ = 2–4 hrs) .
- Chronic dosing : Administer for ≥5 days (as in COPD trials) to assess cumulative effects .
- Biomarker monitoring : Measure plasma gastrin or bladder cAMP levels to confirm target engagement .
Q. How do cross-species differences in M1 receptor pharmacology affect Telenzepine studies?
- Comparative binding assays : Test affinity in human vs. rat M1 receptors. Telenzepine’s Ki values may vary due to sequence divergence in transmembrane domains .
- Functional studies : Use humanized M1 transgenic mice to bridge preclinical and clinical data .
Q. What strategies validate Telenzepine’s anti-ulcer mechanisms beyond acid suppression?
- Mucosal defense assays : Measure prostaglandin E₂ (PGE₂) and mucus production in ethanol-induced ulcer models .
- Inflammation markers : Quantify TNF-α and IL-6 in gastric tissue to assess immunomodulatory effects .
- Microvascular studies : Evaluate gastric blood flow via laser Doppler, as M1 blockade may enhance mucosal perfusion .
Eigenschaften
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSQQHGPLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423564 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147416-96-4 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.